molecular formula C21H18ClN3O3 B2844013 13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2035023-34-6

13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2844013
CAS No.: 2035023-34-6
M. Wt: 395.84
InChI Key: VJRZQTZUMHDTTQ-RMKNXTFCSA-N
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Description

13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one and its derivatives have been the subject of various synthetic and chemical property studies. For instance, a study focused on the synthesis and acaricidal activity of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, highlighting the effectiveness of these compounds in controlling pests like Tetranychus cinnabarinus in greenhouse tests (Hao, Cai, Cao, & Du, 2020). Another research emphasized the process optimization in synthesizing similar compounds, showcasing the potential for industrial-scale production due to the simplicity and safety of the improved synthetic process (Zhen-yuan, 2013).

Biological and Pharmacological Activities

Various studies have explored the biological and pharmacological potential of this chemical and its related compounds. Notable among these is research on the synthesis of novel oxo pyrimido pyrimidine and their derivatives, which have shown various pharmacological and biological activities (Jadhav, Jadhav, Kale, & Sirsat, 2022). Another study explored the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, revealing their potential as therapeutic agents (Amr, Maigali, & Abdulla, 2008).

Interaction with Biological Molecules

The interaction of compounds similar to (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one with biological molecules like bovine serum albumin has been investigated. One such study on p-hydroxycinnamic acid derivatives elucidated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into their potential biological interactions (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Eco-Friendly Synthesis and Applications

Eco-friendly synthesis of such compounds has also been explored, with studies focusing on the synthesis of pyridopyrimidinone derivatives and their application as corrosion inhibitors. This highlights the dual potential of these compounds in both biological and industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

Properties

IUPAC Name

13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-18-5-3-2-4-14(18)6-9-20(26)24-11-10-17-16(13-24)21(27)25-12-15(22)7-8-19(25)23-17/h2-9,12H,10-11,13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRZQTZUMHDTTQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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